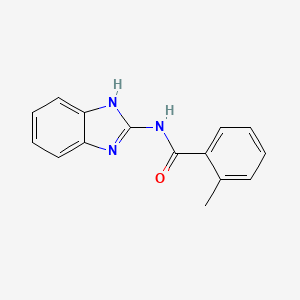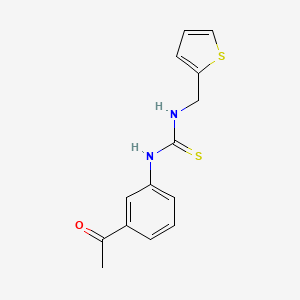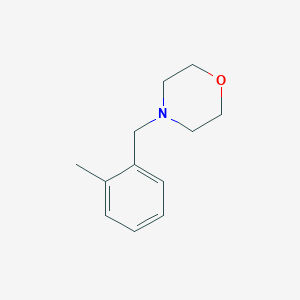
N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are present in various bioactive compounds such as antiulcer, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer agents . The benzimidazole nucleus is a versatile heterocyclic structure that is essential in many marketed drugs.
Safety and Hazards
Orientations Futures
The future directions for “N-1H-benzimidazol-2-yl-2-methylbenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, N-benzimidazol-2yl benzamide analogues have shown promise as allosteric activators of human glucokinase, suggesting potential applications in the treatment of type-2 diabetes .
Mécanisme D'action
Target of Action
N-1H-benzimidazol-2-yl-2-methylbenzamide primarily targets human glucokinase (GK) , an enzyme crucial for glucose metabolism. GK is predominantly found in pancreatic β-cells and liver hepatocytes, where it facilitates the conversion of glucose to glucose-6-phosphate, a key step in glycolysis .
Mode of Action
This compound acts as an allosteric activator of glucokinase. By binding to an allosteric site on the GK enzyme, it induces a conformational change that enhances the enzyme’s catalytic activity. This interaction increases the enzyme’s affinity for glucose, thereby boosting its activity and promoting glucose metabolism .
Biochemical Pathways
The activation of glucokinase by N-1H-benzimidazol-2-yl-2-methylbenzamide significantly impacts the glycolytic pathway . Enhanced GK activity leads to increased production of glucose-6-phosphate, which enters glycolysis and other metabolic pathways, such as the pentose phosphate pathway. This results in improved glucose utilization and energy production .
Pharmacokinetics
The pharmacokinetics of N-1H-benzimidazol-2-yl-2-methylbenzamide involve its absorption, distribution, metabolism, and excretion (ADME) properties:
- Excretion : It is excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the activation of GK by N-1H-benzimidazol-2-yl-2-methylbenzamide leads to increased glucose phosphorylation. This results in enhanced glycolysis and ATP production. At the cellular level, this translates to improved glucose homeostasis, making it a potential therapeutic agent for managing hyperglycemia in type-2 diabetes .
Action Environment
The efficacy and stability of N-1H-benzimidazol-2-yl-2-methylbenzamide can be influenced by various environmental factors:
This comprehensive understanding of N-1H-benzimidazol-2-yl-2-methylbenzamide’s mechanism of action highlights its potential as a therapeutic agent in glucose metabolism regulation.
: Design and synthesis of newer N-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase
Analyse Biochimique
Biochemical Properties
N-1H-benzimidazol-2-yl-2-methylbenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to act as an allosteric activator of human glucokinase, a key enzyme in glucose metabolism . The compound binds to the allosteric site of glucokinase, enhancing its catalytic activity and promoting glucose utilization. Additionally, N-1H-benzimidazol-2-yl-2-methylbenzamide interacts with other proteins involved in metabolic pathways, potentially influencing their function and activity.
Cellular Effects
N-1H-benzimidazol-2-yl-2-methylbenzamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the polymerization of tubulin, a key component of the cytoskeleton, affecting cell division and stability . Furthermore, N-1H-benzimidazol-2-yl-2-methylbenzamide may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of N-1H-benzimidazol-2-yl-2-methylbenzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the allosteric site of glucokinase, forming hydrogen bonds with specific residues such as Arg63 . This binding enhances the enzyme’s catalytic activity, promoting glucose utilization. Additionally, N-1H-benzimidazol-2-yl-2-methylbenzamide may inhibit or activate other enzymes and proteins, leading to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-1H-benzimidazol-2-yl-2-methylbenzamide may change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation can influence its efficacy and potency in biochemical assays and experiments. Long-term studies have shown that N-1H-benzimidazol-2-yl-2-methylbenzamide can have sustained effects on cellular function, potentially leading to changes in cell behavior and metabolism over extended periods .
Dosage Effects in Animal Models
The effects of N-1H-benzimidazol-2-yl-2-methylbenzamide vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At high doses, N-1H-benzimidazol-2-yl-2-methylbenzamide may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-1H-benzimidazol-2-yl-2-methylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound’s interaction with glucokinase and other metabolic enzymes can influence glucose metabolism and energy production . Additionally, N-1H-benzimidazol-2-yl-2-methylbenzamide may affect the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of N-1H-benzimidazol-2-yl-2-methylbenzamide within cells and tissues are crucial for its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, N-1H-benzimidazol-2-yl-2-methylbenzamide can localize to specific cellular compartments, influencing its activity and function.
Subcellular Localization
N-1H-benzimidazol-2-yl-2-methylbenzamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and influence its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with o-phenylenediamine under acidic conditions to form the benzimidazole ring. This is followed by the acylation of the resulting benzimidazole with an appropriate acyl chloride or anhydride to yield the final product . The reaction conditions often include the use of solvents like methanol and hexane in a 7:3 ratio for crystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)carbamate: Another benzimidazole derivative with similar biological activities.
N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide: Known for its antimicrobial properties.
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide: Studied for its potential therapeutic applications.
Uniqueness
N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methyl group on the benzamide moiety can affect its interaction with molecular targets and its overall pharmacokinetic properties.
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-6-2-3-7-11(10)14(19)18-15-16-12-8-4-5-9-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVQONLPRWAQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-BENZYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B5877047.png)
![(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5877052.png)
![7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5877058.png)

![2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B5877067.png)
![4-methyl-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5877073.png)
![N-(5-{[(4-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5877081.png)



![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5877129.png)
